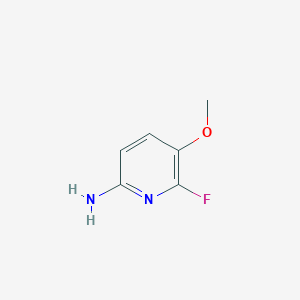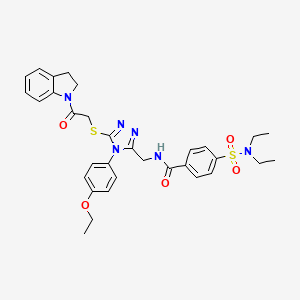
4-(N,N-diethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that have garnered attention for their potential in various fields of chemistry and pharmacology. It embodies a complex structure that indicates a potential for diverse biological activity and chemical reactivity due to its multifaceted functional groups.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, starting from basic building blocks to construct the intricate molecular architecture. For instance, Jacobs et al. (1994) describe the synthesis of a complex molecule involving fluorinated amide substituents, highlighting the strategic introduction of functional groups to achieve high potency and selectivity for biological targets (Jacobs et al., 1994). Such synthetic routes often employ diastereoselective alkylations and cyclization reactions to construct the core structure, ensuring high enantiomeric purity in the final product.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of complex compounds. Sharma et al. (2016) demonstrated the structural determination of a compound with a somewhat similar heterocyclic core, using X-ray diffraction to reveal intermolecular interactions and molecular conformations (Sharma et al., 2016). Such studies are crucial for understanding the three-dimensional arrangement of atoms, which directly influences chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of compounds containing triazole, sulfonamide, and benzamide groups can be significantly diverse. Moreno-Fuquen et al. (2019) explored catalyst- and solvent-free synthesis approaches for related molecules, demonstrating innovative methods to achieve desired transformations while minimizing environmental impact (Moreno-Fuquen et al., 2019). These studies shed light on the chemical versatility and reactivity of such compounds, enabling the design of more efficient synthetic routes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Novel triazole derivatives, including compounds similar to the queried chemical, are often synthesized using methods such as microwave-promoted synthesis and traditional chemical reactions. These methods aim to create compounds with potential biological activities (Özil, Bodur, Ülker, & Kahveci, 2015).
Structural Characterization : The synthesized compounds are characterized using various analytical techniques such as IR, NMR, and X-ray spectral data to confirm their structures. This is critical for understanding the chemical properties and potential applications of these compounds (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).
Biological Activity
Antimicrobial and Antifungal Properties : Several studies have shown that compounds in this class demonstrate significant antimicrobial and antifungal activities. This makes them potential candidates for the development of new antimicrobial agents (Kumar, Mishra, Ghosh, Panda, & Panda, 2010).
Antioxidant Activity : Some derivatives show notable antioxidant activity, which is important for pharmaceutical applications where oxidative stress plays a role (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).
Cancer Research : Some studies investigate the effects of related triazole derivatives on cancer cell migration and growth, indicating potential applications in cancer research and therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Nematocidal Activity : Some derivatives have been found to show good nematocidal activity against certain nematodes, suggesting their potential use in agriculture (Liu, Wang, Zhou, & Gan, 2022).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5S2/c1-4-36(5-2)45(41,42)27-17-11-24(12-18-27)31(40)33-21-29-34-35-32(38(29)25-13-15-26(16-14-25)43-6-3)44-22-30(39)37-20-19-23-9-7-8-10-28(23)37/h7-18H,4-6,19-22H2,1-3H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODUTURPIQAGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OCC)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

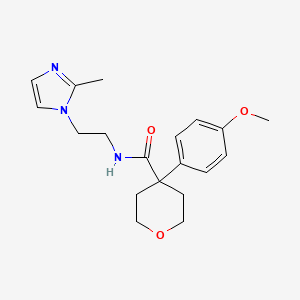
![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)


![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)
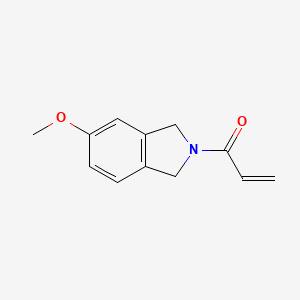
![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)
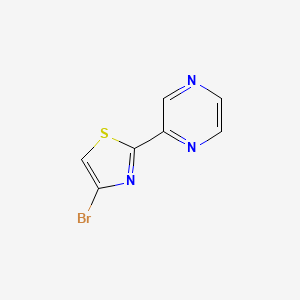
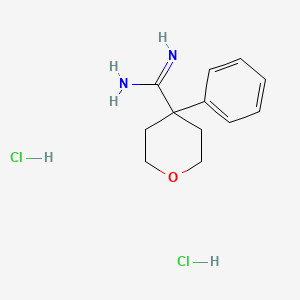
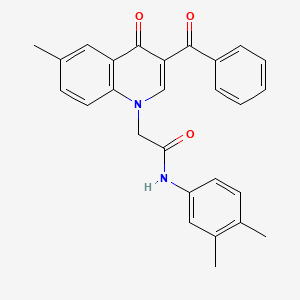
![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)
![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)
